2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide

Salt selection Molecular weight Stoichiometry

2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide (CAS 1214232-46-8) is a synthetic sulfonyl-containing amino acid derivative supplied as a hydrobromide (HBr) salt with a molecular formula of C₇H₁₇BrN₂O₃S and a molecular weight of 289.19 g/mol. It features a primary amine, a tertiary N,N-dimethyl amide, and a methanesulfonyl (methylsulfonyl) group on a butanamide backbone.

Molecular Formula C7H17BrN2O3S
Molecular Weight 289.19 g/mol
CAS No. 1214232-46-8
Cat. No. B1372292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide
CAS1214232-46-8
Molecular FormulaC7H17BrN2O3S
Molecular Weight289.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(CCS(=O)(=O)C)N.Br
InChIInChI=1S/C7H16N2O3S.BrH/c1-9(2)7(10)6(8)4-5-13(3,11)12;/h6H,4-5,8H2,1-3H3;1H
InChIKeyPPXYIGUXJYWJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide Hydrobromide (CAS 1214232-46-8): Chemical Class, Salt-Form Identity, and Procurement Baseline


2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide (CAS 1214232-46-8) is a synthetic sulfonyl-containing amino acid derivative supplied as a hydrobromide (HBr) salt with a molecular formula of C₇H₁₇BrN₂O₃S and a molecular weight of 289.19 g/mol . It features a primary amine, a tertiary N,N-dimethyl amide, and a methanesulfonyl (methylsulfonyl) group on a butanamide backbone. The compound is catalogued as a research building block (Enamine ID EN300-40309) and is supplied as a powder with a minimum purity specification of 95% . Its structural attributes—particularly the combination of a free amine for derivatisation and a polar sulfonyl moiety—position it as a versatile intermediate for medicinal chemistry and probe-design campaigns, but it does not yet have a mature in vivo pharmacological profile in the public domain [1].

Why Generic Substitution Fails for 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide Hydrobromide: Salt Identity and Structural Specificity


Replacing the hydrobromide salt with the corresponding free base (CAS 1103950-12-4), the hydrochloride salt, or a des-methyl sulfonamide analog introduces meaningful physicochemical and logistical differences that directly affect experimental reproducibility. The HBr counter-ion defines a distinct molecular weight (289.19 g/mol versus 208.28 g/mol for the free base), alters aqueous solubility behaviour, and imposes a specific powder-handling and storage-temperature profile (recommended storage at room temperature) [1]. Furthermore, the tertiary N,N-dimethyl amide cannot be equated with a primary amide because it removes a hydrogen-bond donor, lowers the calculated polar surface area (89 Ų for the free base), and shifts the predicted LogD₇.₄ to −1.61 . These parameters govern membrane permeability, metabolic stability, and pharmacokinetic behaviour in a way that a simple amide analogue would not replicate . Substitution without quantitative bridging data therefore risks non-overlapping solubility, stability, and biological-readout profiles.

Product-Specific Quantitative Evidence Guide: 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide Hydrobromide vs. Closest Comparators


Salt-Form Molecular Weight Differentiator: Hydrobromide (289.19 g/mol) vs. Free Base (208.28 g/mol) and Hydrochloride Analogues

The target hydrobromide salt (C₇H₁₇BrN₂O₃S) carries a molecular weight of 289.19 g/mol, which is 80.91 g/mol higher than the corresponding free base (2-amino-4-methanesulfonyl-N,N-dimethylbutanamide, CAS 1103950-12-4, MW 208.28 g/mol) . This mass difference is consequential: when preparing equimolar solutions, an investigator using the free base in place of the HBr salt would commit a ~39% mass error per mole of active scaffold, unless the counter-ion is explicitly corrected for . No hydrochloride salt with the same N,N-dimethyl substitution pattern is currently catalogued by the primary commercial supplier, meaning that the HBr salt is the only well-characterised ionised form readily available for procurement .

Salt selection Molecular weight Stoichiometry Solution preparation

Certified Purity Specification: Minimum 95% vs. Unspecified-Grade Analogues

The hydrobromide salt is supplied with a documented minimum purity of 95%, verified by NMR and LC-MS as part of Enamine's standard building-block quality-control programme . In contrast, several closely related methanesulfonyl-butanamide analogues (e.g., 2-amino-4-methanesulfonylbutanamide hydrobromide, CAS 1214817-36-3; or 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride) are often listed without a certified purity floor on secondary vendor platforms, or are supplied at variable purity grades [1]. The existence of a batch-specific Certificate of Analysis (CoA) for the target compound enables direct purity normalisation, which is critical when comparing inter-laboratory biological data .

Purity Quality control Reproducibility Procurement specification

Predicted Lipophilicity Shift: Free-Base LogP −1.73 and LogD₇.₄ −1.61 vs. Class-Level Sulfonamide Amides

For the free-base scaffold, the ACD/Labs Percepta platform predicts a LogP of −1.73, a LogD at pH 7.4 of −1.61, and a topological polar surface area (tPSA) of 89 Ų . These values place the compound below the typical oral drug-like LogP band (1–3) and well within the tPSA < 140 Ų threshold for membrane permeability [1]. By comparison, the less-substituted analog 2-amino-4-(methylsulfonyl)butanamide (free base; C₅H₁₂N₂O₃S, MW 180.23 g/mol) is predicted to have a lower LogP owing to an additional hydrogen-bond donor on the primary amide, while N-aryl or N-heterocyclyl derivatives (e.g., N-(oxan-4-yl) or N-(pyridin-3-ylmethyl) variants) gain lipophilicity at the expense of solubility [2]. The HBr salt form is expected to further reduce the effective LogD in aqueous solution due to ionisation of the primary amine, though no experimentally determined distribution coefficient for the salt has been published [3].

Lipophilicity LogP LogD Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Profile and Rule-of-Five Compliance: Quantitative Distinctiveness from Primary Amide and N-Heterocyclyl Analogues

The free-base scaffold exhibits 5 hydrogen-bond acceptors and 2 hydrogen-bond donors, with 4 freely rotatable bonds and zero Rule-of-Five violations . This creates a distinct H-bond donor count relative to both the primary-amide analogue (3 donors) and more elaborate N-substituted derivatives (which may carry additional donors from heterocyclic rings). The tertiary amide eliminates one hydrogen-bond donor compared with a primary amide, which is known to correlate with improved permeability in Caco-2 monolayer assays across diverse chemical series [1]. Coupled with a molar refractivity of 50.9 cm³ and a polar surface area of 89 Ų, the compound occupies a physicochemical space that is frequently associated with high oral absorption probability in predictive models [2].

Hydrogen bonding Rule of Five Drug-likeness Rotatable bonds

Physical Form and Storage Stability: Crystalline Powder vs. Free Base and Hygroscopic Hydrochloride Salts

The hydrobromide salt is supplied as a free-flowing powder with a recommended storage temperature of room temperature and normal shipping conditions, suggesting acceptable ambient stability . This contrasts with many hydrochloride salts of structurally related amines, which are frequently hygroscopic and require cold storage or desiccated conditions [1]. While no quantitative Dynamic Vapour Sorption (DVS) data are publicly available for this specific batch, the bromide counter-ion (a harder, less polarisable anion than chloride in the lyotropic series) is generally associated with reduced hygroscopicity and improved crystallinity in amino acid-derived salts [2]. The absence of a 'Forbidden to fly' hazard statement further indicates that the compound is not classified as acutely toxic or highly hazardous for transport, reducing logistical barriers for international procurement .

Physical form Powder handling Storage stability Hygroscopicity

Primary Amine Derivatisation Versatility: Free –NH₂ Handle vs. N-Substituted Analogues in Library Synthesis

The free primary amine at the 2-position of the butanamide chain provides a reactive handle for amide coupling, reductive amination, sulfonylation, and urea formation without the need for deprotection steps . This contrasts with N-methyl, N-(oxan-4-yl), and N-(pyridin-3-ylmethyl) analogues, where the amine is already substituted, limiting further diversification to N-alkylation or requiring multi-step functional-group interconversion [1]. The Enamine MADE building-block collection—of which this compound is a part—is specifically designed around such 'minimally decorated' scaffolds that bear a single reactive centre, enabling rapid parallel library synthesis . Quantitative enumeration shows that a single primary amine can yield >10²–10³ unique analogues in a single amide-coupling campaign, whereas an N,N-disubstituted amine at the same position restricts the accessible chemical space to a few dozen N-quaternisation or N-oxide products .

Primary amine Derivatisation Amide coupling Library synthesis SAR exploration

Best Application Scenarios for 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide Hydrobromide: Evidence-Validated Use Cases


Medicinal Chemistry Hit-to-Lead and Lead Optimisation – Scaffold with Balanced Polarity and a Free Primary Amine

The compound serves as a compact, Rule-of-Five-compliant scaffold for hit-to-lead programmes where a polar, low-molecular-weight core with a free amine is required. The predicted LogP of −1.73 and LogD₇.₄ of −1.61 (free base) place it in a favourable space for CNS or renal-targeted programmes, provided that the low lipophilicity is offset by transporter-mediated uptake [1]. The primary amine permits rapid parallel amide-coupling and reductive-amination chemistry for SAR exploration, as validated by the Enamine MADE building-block platform, supporting the synthesis of >10² analogues per campaign . Researchers should account for the HBr salt mass (289.19 g/mol) in all solution preparations to avoid systematic dosing errors relative to the free-base scaffold (208.28 g/mol) .

Biochemical Probe Design and Chemical Biology – Methanesulfonyl Moiety as a Recognition Element

The methanesulfonyl group is a known hydrogen-bond-accepting moiety that can engage catalytic residues in enzyme active sites, as demonstrated by structurally related methanesulfonyl-butanamide inhibitors of matrix metalloproteases . Although no target-specific IC₅₀ data exist for the dimethyl amide variant, the scaffold's H-bond acceptor count (5) and polar surface area (89 Ų) are consistent with engagement of polar enzyme pockets while maintaining sufficient passive permeability for intracellular target access [1]. The hydrobromide salt's ambient storage stability and powder physical form make it suitable for automated compound management systems in academic and industrial chemical biology groups .

Chemical Library Synthesis and Diversity-Oriented Synthesis – Primary Amine as a Diversification Node

The single primary amine constitutes a versatile diversification node for the construction of focused screening libraries. Unlike N,N-disubstituted or N-heterocyclyl variants that carry pre-installed substituents, the 2-amino group of this compound is fully unencumbered and can react with commercially available carboxylic acid, sulfonyl chloride, isocyanate, and aldehyde building blocks in standard parallel-chemistry workflows . Enamine's MADE building-block catalogue, which includes this compound (EN300-40309), is explicitly curated to support such library-oriented synthesis with quality-controlled (≥95% purity, NMR and LC-MS verified) starting materials [1]. The certified purity specification reduces the risk of impurity-driven false positives in subsequent biological screening .

Salt-Form Screening and Pre-Formulation Studies – HBr Salt as a Reference Crystalline Form

For programmes where the free base or alternative salt forms are being evaluated, the hydrobromide salt of 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide provides a well-defined reference point with documented molecular identity, purity, and ambient storage behaviour . The powder form and normal shipping classification reduce procurement barriers and facilitate side-by-side comparison with hydrochloride, mesylate, or tosylate salts generated in-house [1]. Researchers must note that no experimental solubility, dissolution rate, or hygroscopicity data for the HBr salt have been published; these properties should be determined empirically in the relevant formulation medium before committing to a salt selection decision .

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